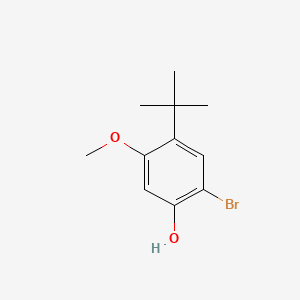
(S)-Atropine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Atropine is a naturally occurring tropane alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). It is a secondary metabolite that has been used for centuries for its medicinal properties. This compound is a racemic mixture, but the (S)-enantiomer is the one that exhibits the most potent biological activity. It is primarily known for its anticholinergic properties, which make it useful in various medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Atropine typically involves the esterification of tropine with tropic acid. The process can be carried out through several synthetic routes, including:
Fischer Esterification: This method involves the reaction of tropine with tropic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is typically done using organic solvents, and the purification involves techniques such as crystallization and chromatography to obtain the pure this compound.
化学反应分析
Types of Reactions: (S)-Atropine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield tropine and tropic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidation products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tropine and tropic acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives of this compound with different functional groups.
科学研究应用
(S)-Atropine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Medicine: Utilized as a medication to treat bradycardia (slow heart rate), as an antidote for organophosphate poisoning, and to dilate pupils during eye examinations.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
(S)-Atropine exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors. This inhibition prevents the activation of these receptors by acetylcholine, leading to a decrease in parasympathetic nervous system activity. The primary molecular targets are the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which are involved in various physiological processes such as heart rate regulation, smooth muscle contraction, and glandular secretion.
相似化合物的比较
(S)-Atropine is often compared with other anticholinergic compounds, such as:
Scopolamine: Similar in structure and function but has a more pronounced central nervous system effect, making it useful for motion sickness and postoperative nausea.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent and has similar applications.
Ipratropium: A synthetic derivative used primarily as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: this compound’s unique combination of peripheral and central anticholinergic effects, along with its well-established safety profile, makes it a versatile and widely used compound in both clinical and research settings.
属性
分子式 |
C17H24NO3+ |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16-/m1/s1 |
InChI 键 |
RKUNBYITZUJHSG-VFSICIBPSA-O |
手性 SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
规范 SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)












